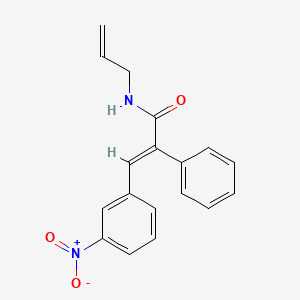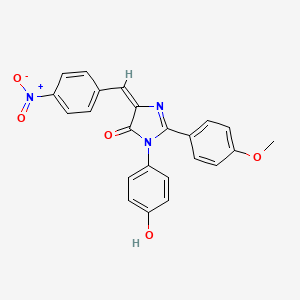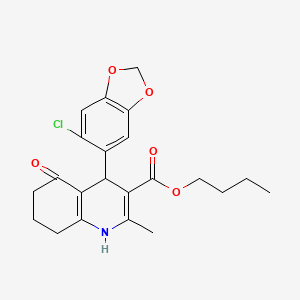![molecular formula C24H25N3O3 B5022318 (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone, also known as MPPM, is a synthetic organic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone involves the inhibition of various signaling pathways that are involved in cell growth, survival, and differentiation. This compound inhibits the Akt/mTOR pathway, which is essential for cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been found to inhibit the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the migration of endothelial cells. This compound has also been found to have neuroprotective effects by reducing oxidative stress and preventing the formation of amyloid-beta plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone in lab experiments is its high potency and selectivity. It has been found to have low toxicity and can be used at low concentrations. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on (2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone. One of the major areas of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone can be synthesized through a multi-step process that involves the reaction of piperidine with benzoyl chloride to obtain 1-benzoylpiperidine. This intermediate is then reacted with 3-(1H-pyrazol-1-ylmethyl)benzoic acid to obtain 1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidine. The final step involves the reaction of 2-methoxybenzoyl chloride with 1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidine to obtain this compound.
Aplicaciones Científicas De Investigación
(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone has been studied for its potential therapeutic applications in various scientific research fields. One of the major areas of research is the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[1-[3-(pyrazol-1-ylmethyl)benzoyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-22-11-3-2-10-21(22)23(28)20-9-5-13-26(17-20)24(29)19-8-4-7-18(15-19)16-27-14-6-12-25-27/h2-4,6-8,10-12,14-15,20H,5,9,13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIBVINRSIJSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
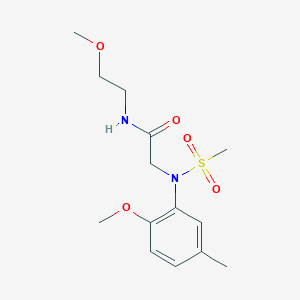
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
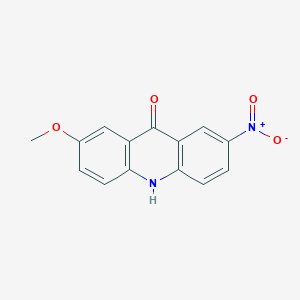
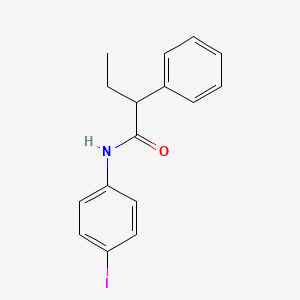
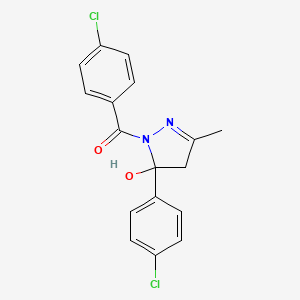
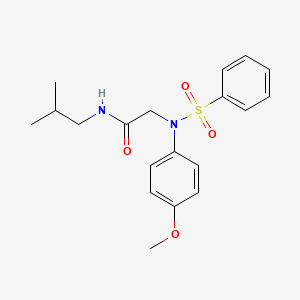
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
